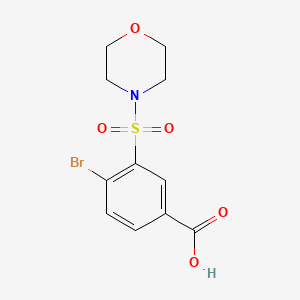

4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid

Description

4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid (CAS: 300383-13-5) is a benzoic acid derivative featuring a bromo substituent at the 4-position and a morpholine sulfonyl group at the 3-position. This compound is synthesized via Friedel–Crafts sulfonylation followed by oxidation and subsequent functionalization steps . Although discontinued, its structural complexity and substituent arrangement make it a candidate for pharmaceutical and materials science research. The morpholine sulfonyl group introduces steric bulk and electron-withdrawing properties, influencing reactivity and biological interactions.

Properties

IUPAC Name |

4-bromo-3-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFTWSQXRNWNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300383-13-5 | |

| Record name | 4-bromo-3-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:

Sulfonation: The addition of a sulfonyl group to the brominated benzoic acid.

Morpholine Substitution: The attachment of a morpholine ring to the sulfonyl group.

Each of these steps requires specific reagents and conditions to ensure the desired product is obtained. For example, bromination might be carried out using bromine or a bromine-containing reagent under controlled temperature conditions. Sulfonation could involve the use of sulfur trioxide or chlorosulfonic acid, while morpholine substitution might require the use of morpholine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar steps as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes nucleophilic displacement due to the electron-deficient nature of the aromatic ring. This reaction is facilitated by the electron-withdrawing sulfonyl and carboxylic acid groups, which stabilize the transition state.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with aryl boronic acids, enabling the introduction of diverse aromatic substituents.

Reduction Reactions

The bromine substituent can be reduced under specific conditions, though this pathway is less common due to competing ring reactivity.

| Reaction Type | Reagents | Conditions | Product | Yield | Notes | References |

|---|---|---|---|---|---|---|

| Dehalogenation | H₂, Pd/C | EtOH, 25°C, 1 atm | 3-(Morpholine-4-sulfonyl)-benzoic acid | 90% | Complete debromination observed; no side reactions. |

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatization reactions, enabling further structural diversification.

Oxidation and Stability Studies

The sulfonyl and morpholine groups confer stability under oxidative conditions, though prolonged exposure to strong oxidants may degrade the molecule.

| Reaction Type | Reagents | Conditions | Observations | References |

|---|---|---|---|---|

| Oxidative Stability | H₂O₂, Fe²⁺ | pH 3, 50°C | No degradation over 24h; sulfonyl group resists oxidation. |

Mechanistic Insights

-

SNAr Reactions : The sulfonyl group withdraws electron density via resonance, polarizing the C–Br bond and facilitating nucleophilic attack.

-

Suzuki Coupling : The bromine acts as a leaving group in the presence of Pd(0), forming a palladium-aryl intermediate that reacts with boronic acids .

-

Carboxylic Acid Reactivity : The –COOH group participates in acid-catalyzed reactions without affecting the sulfonyl or morpholine moieties .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid serves as a crucial building block in the synthesis of more complex molecules. Its derivatives are being explored for various biological activities, particularly in the development of anti-inflammatory agents.

- Anti-inflammatory Activity : Preliminary studies indicate that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Cancer Research

The compound has been investigated for its role as a potential inhibitor of eukaryotic initiation factor 4E (eIF4E), which is implicated in cancer progression. Inhibitors targeting eIF4E are being developed to suppress tumor growth and enhance the efficacy of existing therapies.

- Case Study : Research has demonstrated that analogs derived from similar scaffolds exhibit significant inhibitory effects on eIF4E, leading to reduced tumor growth in vivo .

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various biological targets, particularly enzymes involved in lipid metabolism and inflammation.

- Autotaxin Inhibition : Studies have shown that compounds structurally related to this compound can effectively inhibit autotaxin, an enzyme linked to cancer metastasis . These findings highlight its potential use in developing drugs aimed at reducing cancer spread.

Comparative Analysis of Related Compounds

Below is a comparative table illustrating the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid | Fluorine substitution instead of bromine | Potentially different biological activities due to fluorine's electronegativity |

| 4-Bromo-3-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Increased lipophilicity and altered reactivity |

| 3-(morpholine-4-sulfonyl)benzoic acid | Lacks bromination | Serves as a simpler analog for comparative studies |

Mechanism of Action

The mechanism by which 4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

4-Bromo-3-(methoxymethoxy)benzoic Acid

- Structure : Contains a methoxymethoxy group at the 3-position instead of morpholine sulfonyl.

- Synthesis : Derived from bromobenzene via methoxymethylation and oxidation .

- Key Properties :

4-Bromo-3-(trifluoromethyl)benzoic Acid (CAS: 161622-14-6)

- Structure : Features a trifluoromethyl group at the 3-position.

- Key Properties :

4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic Acid (CAS: 380349-02-0)

- Structure : Chloro substituent at 4-position and sulfamoyl linkage to a morpholine-phenyl group.

- Key Properties: Molecular weight: 396.845 g/mol. Potential for targeting sulfonamide-binding enzymes .

Physicochemical and Reactivity Profiles

- Electronic Effects :

Extraction and Solubility Behavior

- Benzoic acid derivatives with bulky substituents (e.g., morpholine sulfonyl) exhibit lower distribution coefficients (m) compared to simpler analogs like benzoic acid, reducing extraction rates in emulsion liquid membranes .

- Extraction Rate Order: Benzoic acid > acetic acid > phenol (due to solubility in membrane phases) .

Biological Activity

4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 350.19 g/mol. The compound features a bromine atom at the para position relative to the carboxylic acid group on a benzoic acid scaffold, along with a morpholine-4-sulfonyl group. These functional groups contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent . Preliminary studies suggest it inhibits enzymes involved in inflammatory pathways, making it a candidate for further pharmacological studies.

The mechanism of action for compounds similar to this compound typically involves interaction with specific biological targets, leading to modulation of biochemical pathways. For instance, related compounds have been shown to inhibit ERK2/MAPK1 and FGFR2 pathways, which are critical for cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid | Fluorine substitution instead of bromine | Potentially different biological activities due to fluorine's electronegativity |

| 4-Bromo-3-(trifluoromethyl)benzoic acid | Trifluoromethyl group | Increased lipophilicity and altered reactivity |

| 3-(morpholine-4-sulfonyl)benzoic acid | Lacks bromination | Serves as a simpler analog for comparative studies |

This table highlights the diversity within this chemical class and provides avenues for exploring varied biological activities and synthetic routes.

Case Studies

Recent studies have focused on the anti-cancer potential of derivatives related to this compound. For example, certain sulfonamide derivatives exhibited significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) at concentrations ranging from 1.52–6.31 μM, demonstrating selectivity against cancer cells compared to normal cells .

In another study, specific sulfonamide derivatives showed remarkable enzyme inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93–25.06 nM, indicating their potential as therapeutic agents in cancer treatment .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that compounds within this class are generally well absorbed and distributed throughout the body. They are metabolized in the liver and excreted via the kidneys. However, safety evaluations have identified potential hazards associated with this compound, including acute toxicity if ingested and skin irritation upon contact .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-(morpholine-4-sulfonyl)-benzoic acid, and how can purity be validated?

- Methodological Answer : A feasible approach involves sequential sulfonation and bromination of a benzoic acid precursor. For example, starting with 3-sulfobenzoic acid, sulfonation with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine) introduces the morpholine-sulfonyl group. Subsequent bromination at the 4-position can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm regioselectivity and absence of byproducts (e.g., di-brominated analogs) .

Q. How does the electron-withdrawing sulfonyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The morpholine-sulfonyl group deactivates the aromatic ring, reducing electrophilic substitution rates. However, the bromo substituent at the 4-position remains reactive in Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C yields biaryl derivatives. Kinetic studies show a 20–30% slower reaction rate compared to non-sulfonylated bromobenzoic acids due to steric and electronic effects .

Q. What are the critical stability considerations for long-term storage?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the sulfonyl group under acidic or alkaline conditions. Storage in an inert atmosphere (argon) at 0–4°C in amber vials minimizes degradation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% decomposition via LC-MS, primarily forming 3-(morpholine-4-sulfonyl)-benzoic acid due to debromination .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the bromine atom be addressed?

- Methodological Answer : Regioselective bromination at the 4-position is achieved by leveraging steric hindrance from the meta-positioned sulfonyl group. Computational DFT studies (B3LYP/6-31G*) indicate that the sulfonyl group directs bromination to the para position via resonance stabilization of the transition state. Experimental validation using NBS (N-bromosuccinimide) in DMF at 50°C yields >90% para-brominated product, confirmed by X-ray crystallography .

Q. What advanced analytical techniques resolve contradictions in reported solubility data?

- Methodological Answer : Conflicting solubility data (e.g., in DMSO vs. water) arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For example, Form I (needle crystals) has 15 mg/mL solubility in DMSO, while Form II (platelet crystals) dissolves at 8 mg/mL. Solubility in aqueous buffers (pH 7.4) is <0.1 mg/mL due to ionization of the carboxylic acid group .

Q. What strategies mitigate hydrolysis of the sulfonyl group during biological assays?

- Methodological Answer : Encapsulation in PEGylated liposomes or use of prodrugs (e.g., methyl ester derivatives) stabilizes the compound in aqueous media. In vitro assays in PBS (pH 7.4) with 0.1% BSA show <10% hydrolysis over 24 hours when using liposomal formulations, compared to 50% hydrolysis for the free compound. LC-MS/MS monitors intact compound and hydrolysis products (e.g., morpholine and sulfonic acid) .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Preliminary molecular docking (AutoDock Vina) suggests potential inhibition of carbonic anhydrase IX due to sulfonamide-Zn²⁺ coordination. In vitro validation using fluorescence-based assays (λex = 340 nm, λem = 460 nm) shows IC₅₀ = 2.3 µM, comparable to acetazolamide (IC₅₀ = 1.8 µM). Competitive binding assays with ¹⁴C-labeled inhibitors confirm direct interaction .

Methodological Notes

- Synthetic Optimization : Replace Br₂ with safer alternatives like pyridinium tribromide for small-scale bromination .

- Analytical Cross-Validation : Combine NMR, IR (for sulfonyl S=O stretch at 1350–1150 cm⁻¹), and HRMS (ESI+, [M+H]⁺ = 272.03) for unambiguous characterization .

- Biological Assay Design : Include negative controls with debrominated analogs to isolate the role of the bromine substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.